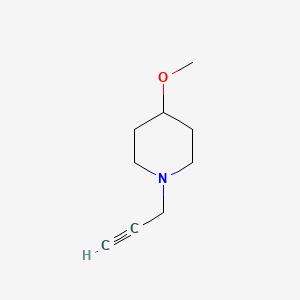

4-Methoxy-1-(prop-2-yn-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-prop-2-ynylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-6-10-7-4-9(11-2)5-8-10/h1,9H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPWNSAINUKWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 1 Prop 2 Yn 1 Yl Piperidine and Analogous Propargylpiperidine Derivatives

Strategic Approaches for Piperidine (B6355638) N-Alkylation with Propargyl Moieties

The introduction of a propargyl group onto the nitrogen atom of a piperidine ring is a key step in the synthesis of the target molecule and its derivatives. This transformation is typically achieved through nucleophilic substitution reactions.

Direct Alkylation Protocols Utilizing Propargyl Halides

Direct N-alkylation of a pre-formed piperidine ring with a propargyl halide, such as propargyl bromide or chloride, is a common and straightforward method. This reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of the piperidine attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thus preventing the protonation of the piperidine starting material and driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being frequently employed to facilitate the SN2 reaction.

For the synthesis of 4-methoxy-1-(prop-2-yn-1-yl)piperidine, this would involve the direct reaction of 4-methoxypiperidine (B1585072) with propargyl bromide.

| Reactants | Reagents | Solvent | Product |

| 4-Methoxypiperidine, Propargyl Bromide | K₂CO₃ | Acetonitrile | This compound |

| Piperidine, Propargyl Chloride | Et₃N | DMF | 1-(Prop-2-yn-1-yl)piperidine |

Indirect Synthetic Routes Incorporating Boc-Protected Piperidine Intermediates

In cases where the piperidine starting material contains other reactive functional groups, a protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of piperidines.

The synthesis of this compound can be envisioned to start from N-Boc-4-hydroxypiperidine. The hydroxyl group is first converted to a methoxy (B1213986) group, followed by the deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield 4-methoxypiperidine. This intermediate is then subjected to N-alkylation with a propargyl halide as described in the direct alkylation protocol. This indirect route allows for the selective functionalization of the 4-position of the piperidine ring without interference from the secondary amine.

A key intermediate in this approach is N-Boc-4-hydroxypiperidine, which can be synthesized from 4-hydroxypiperidine (B117109) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.com

| Starting Material | Steps | Key Intermediate |

| 4-Hydroxypiperidine | 1. Boc protection | N-Boc-4-hydroxypiperidine |

| N-Boc-4-hydroxypiperidine | 1. O-methylation 2. Boc deprotection 3. N-propargylation | 4-Methoxypiperidine |

Introduction and Functionalization of the 4-Methoxy Substituent on the Piperidine Ring

The introduction of the 4-methoxy group onto the piperidine ring is a critical step in the synthesis of the target compound. A common method for this transformation is the Williamson ether synthesis. youtube.commasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

In the context of synthesizing this compound, this would typically involve the O-methylation of N-Boc-4-hydroxypiperidine. The use of the Boc protecting group is advantageous as it prevents the N-methylation of the piperidine nitrogen. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF).

| Substrate | Methylating Agent | Base | Solvent | Product |

| N-Boc-4-hydroxypiperidine | Methyl Iodide | Sodium Hydride | THF | N-Boc-4-methoxypiperidine |

| N-Boc-4-hydroxypiperidine | Dimethyl Sulfate | Sodium Hydride | THF | N-Boc-4-methoxypiperidine |

One-Pot and Multi-Component Reaction Approaches in Piperidine Synthesis

One-pot and multi-component reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While a specific one-pot synthesis for this compound is not prominently described, the principles of such reactions can be applied to the synthesis of N-propargylpiperidine derivatives.

For instance, a one-pot approach could involve the in-situ formation of a piperidine ring followed by N-alkylation. More advanced strategies might involve the simultaneous formation of multiple bonds in a single synthetic operation. For example, a multi-component reaction could potentially bring together an amine, an aldehyde, and an alkyne to construct the N-propargylpiperidine core in a convergent manner. While these approaches are synthetically challenging, they represent a modern and efficient strategy for the construction of complex molecules. nih.govmdpi.comresearchgate.net

Stereoselective Synthetic Strategies for Substituted Piperidine Derivatives Containing a Propargyl Group

The development of stereoselective methods for the synthesis of substituted piperidines is of great interest, particularly for applications in pharmaceuticals where specific stereoisomers often exhibit desired biological activity. For a molecule like this compound, if other substituents were present on the piperidine ring, controlling their stereochemistry would be crucial.

Several strategies for the stereoselective synthesis of piperidines have been developed. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. For example, a chiral starting material could be used to induce stereoselectivity in subsequent reactions. Alternatively, a chiral catalyst could be employed to favor the formation of one enantiomer over the other in a key bond-forming step.

While specific stereoselective syntheses of this compound are not extensively documented, the general principles of asymmetric synthesis can be applied. For instance, a stereoselective reduction of a corresponding pyridinium (B92312) salt or a diastereoselective alkylation of a chiral piperidine derivative could be potential routes to access enantiomerically enriched products. nih.govd-nb.infonih.gov

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 1 Prop 2 Yn 1 Yl Piperidine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" with the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional handle, most notably for its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org The CuAAC reaction facilitates the covalent linkage of an alkyne-containing molecule, such as 4-Methoxy-1-(prop-2-yn-1-yl)piperidine, with an azide-functionalized counterpart to form a stable 1,2,3-triazole ring. nih.govrsc.org

The CuAAC reaction provides a straightforward and efficient method for synthesizing a diverse library of 1,2,3-triazole-functionalized piperidine (B6355638) derivatives. By reacting this compound with various organic azides (R-N₃) in the presence of a copper(I) catalyst, a wide array of substituents (R) can be appended to the piperidine core via the newly formed triazole linker. nih.govarkat-usa.orgnih.gov

The reaction is typically carried out under mild conditions, often at room temperature in various solvents, including aqueous media. nih.govbeilstein-journals.org The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. arkat-usa.org This methodology allows for the conjugation of the piperidine moiety to a broad spectrum of molecules, including but not limited to, aryl groups, alkyl chains, biomolecules, and fluorescent tags, provided they bear an azide (B81097) group.

Table 1: Exemplary Synthesis of 1,2,3-Triazole Derivatives via CuAAC

| Entry | Azide Reactant (R-N₃) | Resulting Substituent (R) on Triazole Ring | Potential Product Structure |

| 1 | Benzyl azide | Benzyl | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-methoxypiperidine |

| 2 | Azidoethane | Ethyl | 1-((1-ethyl-1H-1,2,3-triazol-4-yl)methyl)-4-methoxypiperidine |

| 3 | 1-Azido-4-fluorobenzene | 4-Fluorophenyl | 1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methoxypiperidine |

| 4 | 3-Azidopropanoic acid | 2-Carboxyethyl | 3-(4-((4-methoxypiperidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propanoic acid |

A defining feature of the copper-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity. nih.gov Unlike the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the CuAAC reaction exclusively yields the 1,4-disubstituted regioisomer. nih.govnih.gov This high degree of control is a direct consequence of the reaction mechanism.

The catalytic cycle is believed to commence with the formation of a copper(I) acetylide complex from the terminal alkyne of this compound. nih.gov This copper acetylide then reacts with the organic azide. Density functional theory (DFT) calculations suggest that the reaction proceeds through a copper-containing six-membered ring intermediate. researchgate.net The coordination of the azide to the copper center, followed by cyclization and subsequent protonolysis or release of the copper catalyst, leads to the formation of the 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle. nih.govfrontiersin.org This mechanistic pathway ensures that only one regioisomer is formed, which is a significant advantage in the synthesis of complex molecules where isomeric purity is critical. rsc.org

Alternative Alkyne-Based Coupling Reactions (e.g., Sonogashira Coupling) for Structural Diversification

Beyond cycloaddition reactions, the terminal alkyne of this compound can participate in various other carbon-carbon bond-forming reactions, notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction provides a powerful method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of a palladium complex and a copper(I) salt (typically copper(I) iodide). organic-chemistry.orgmdpi.com

The Sonogashira reaction would enable the direct connection of the propargyl group to aromatic or vinylic systems, significantly expanding the structural diversity of achievable derivatives. libretexts.orgresearchgate.net For example, reacting this compound with an aryl iodide (Ar-I) or aryl bromide (Ar-Br) under Sonogashira conditions would yield an arylalkyne derivative. This strategy is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgmdpi.com The reaction is generally tolerant of a variety of functional groups and proceeds under relatively mild conditions.

Table 2: Potential Products from Sonogashira Coupling

| Entry | Halide Reactant (R-X) | Resulting Substituent (R) | Potential Product Structure |

| 1 | Iodobenzene | Phenyl | 4-Methoxy-1-(3-phenylprop-2-yn-1-yl)piperidine |

| 2 | 4-Bromopyridine | Pyridin-4-yl | 4-Methoxy-1-(3-(pyridin-4-yl)prop-2-yn-1-yl)piperidine |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrophenyl | 4-Methoxy-1-(3-(4-nitrophenyl)prop-2-yn-1-yl)piperidine |

| 4 | (E)-1-bromo-2-phenylethene | (E)-styryl | (E)-4-Methoxy-1-(5-phenylpent-2-yn-4-en-1-yl)piperidine |

Modifications and Transformations at the Piperidine Nitrogen Atom beyond Propargylation

The piperidine nitrogen in this compound is a tertiary amine, which limits some of the typical reactions of primary or secondary amines. However, the propargyl group itself can be viewed as a substituent that could potentially be removed and replaced, or the parent 4-methoxypiperidine (B1585072) could be used as a precursor for other N-substituted derivatives.

Should one start with 4-methoxypiperidine, a secondary amine, the nitrogen atom is a versatile site for chemical modification. cymitquimica.combeilstein-journals.org Standard synthetic transformations can be employed to introduce a wide variety of substituents in place of the propargyl group:

N-Alkylation: Reaction with other alkyl halides (R-X) under basic conditions can introduce alternative alkyl, benzyl, or other functionalized chains.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) is a powerful method for creating diverse N-substituted piperidines.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, introducing carbonyl functionality adjacent to the nitrogen.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a direct bond between the nitrogen and an aromatic ring.

These strategies highlight the potential to generate a broad range of analogues by modifying the substituent on the piperidine nitrogen, allowing for systematic exploration of structure-activity relationships in medicinal chemistry contexts. ijnrd.org

Chemical Transformations of the Methoxy (B1213986) Group and Piperidine Ring System

The methoxy group and the saturated piperidine ring represent additional sites for potential chemical modification, although they are generally less reactive than the terminal alkyne.

The ether linkage of the 4-methoxy group can be cleaved under strong acidic conditions (e.g., using hydrobromic acid or boron tribromide) to yield the corresponding 4-hydroxypiperidine (B117109) derivative. google.com This transformation from a methoxy to a hydroxyl group introduces a new functional handle (an alcohol) that can be further derivatized through reactions such as esterification, etherification, or oxidation to a ketone (4-oxopiperidine).

The piperidine ring itself is a saturated carbocycle and is generally robust. However, specific transformations are possible. For instance, C-H activation or functionalization reactions, although challenging, represent an advanced strategy for modifying the ring. researchgate.net More drastic conditions involving strong oxidizing agents could potentially lead to ring-opening or the formation of lactams, but such reactions are less controlled and typically not employed for simple derivatization. The primary value of the piperidine ring lies in its stable, three-dimensional scaffold, which is a common motif in a vast number of biologically active compounds and natural products. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For 4-Methoxy-1-(prop-2-yn-1-yl)piperidine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to map out the proton and carbon frameworks of the molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments within the methoxy (B1213986), piperidine (B6355638), and propargyl moieties.

The protons of the piperidine ring typically appear as complex multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and resonate at a lower field compared to the other piperidine protons. The proton at the C4 position, being attached to the carbon bearing the methoxy group, would also have a characteristic chemical shift. The methoxy group itself would present as a sharp singlet, typically around 3.3 ppm.

The propargyl group introduces two key signals: a singlet or a narrow triplet for the acetylenic proton around 2.2-2.3 ppm and a singlet or doublet for the methylene (B1212753) protons adjacent to the nitrogen and the alkyne, which would likely appear in the range of 3.3-3.4 ppm.

Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine H2, H6 (equatorial) | 2.80 - 2.95 | m | 2H |

| Piperidine H2, H6 (axial) | 2.15 - 2.30 | m | 2H |

| Piperidine H3, H5 (equatorial) | 1.80 - 1.95 | m | 2H |

| Piperidine H3, H5 (axial) | 1.40 - 1.55 | m | 2H |

| Piperidine H4 | 3.20 - 3.35 | m | 1H |

| Methoxy (-OCH₃) | ~3.34 | s | 3H |

| Propargyl (-CH₂-) | ~3.32 | d | 2H |

| Acetylenic (-C≡CH) | ~2.25 | t | 1H |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum.

The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen (C2 and C6) would be expected around 50-60 ppm. The carbon atom bearing the methoxy group (C4) would be significantly deshielded and is anticipated to appear around 70-80 ppm. The carbons of the propargyl group are also characteristic; the methylene carbon adjacent to the nitrogen would be in a similar region to the C2/C6 carbons of the piperidine ring, while the sp-hybridized carbons of the alkyne would appear in the range of 70-85 ppm. The methoxy carbon would give a signal around 55-60 ppm.

Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Piperidine C2, C6 | ~52 |

| Piperidine C3, C5 | ~32 |

| Piperidine C4 | ~75 |

| Methoxy (-OCH₃) | ~56 |

| Propargyl (-CH₂-) | ~47 |

| Acetylenic (-C ≡CH) | ~78 |

| Acetylenic (-C≡C H) | ~73 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₇NO), the molecular weight is 167.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167. A key fragmentation pathway for N-propargyl amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This would lead to the loss of a propargyl radical to form a stable iminium ion. Another characteristic fragmentation would be the loss of the methoxy group or fragments from the piperidine ring.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 167 | [C₁₀H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 128 | [C₇H₁₄N]⁺ | Loss of propargyl radical (•C₃H₃) |

| 114 | [C₆H₁₂N]⁺ | Loss of methoxypropyl radical (•C₄H₇O) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 70 | [C₄H₈N]⁺ | Further fragmentation of piperidine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the alkyne, amine, and ether functional groups.

The most distinctive peaks would be from the alkyne group: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another sharp, weak to medium absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch. The C-N stretching of the tertiary amine would be observed in the 1000-1250 cm⁻¹ region. The C-O stretching of the methoxy group would also appear in this region, typically between 1070 and 1150 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine and propargyl groups would be visible just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| 2850-2950 | C-H Stretch | Aliphatic (Piperidine, CH₂) |

| 2100-2150 | C≡C Stretch | Alkyne |

| 1450-1470 | C-H Bend | Aliphatic |

| 1070-1150 | C-O Stretch | Ether (Methoxy) |

| 1000-1250 | C-N Stretch | Tertiary Amine |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Based on known structures of similar piperidine derivatives, it is expected that the piperidine ring would adopt a chair conformation. The 4-methoxy group could exist in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. The propargyl group attached to the nitrogen atom would also have a specific orientation relative to the ring. X-ray crystallography would definitively establish these conformational details and provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. However, without experimental data, the precise solid-state architecture remains speculative.

Computational and Theoretical Investigations of 4 Methoxy 1 Prop 2 Yn 1 Yl Piperidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure, geometry, and reactivity of molecules. For 4-Methoxy-1-(prop-2-yn-1-yl)piperidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed picture of its molecular properties. openaccesspub.org

Electronic Structure and Reactivity Descriptors: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. nih.gov For this compound, the MEP surface would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. The terminal hydrogen of the propargyl group and hydrogens on the piperidine (B6355638) ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction.

These calculations allow for the prediction of various quantum chemical descriptors that quantify aspects of the molecule's reactivity and stability.

Table 1: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Predicted Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capability; likely localized on the nitrogen and oxygen atoms. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capability; likely distributed over the propargyl group. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity. |

| Ionization Potential | IP | The energy required to remove an electron (IP ≈ -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added (EA ≈ -ELUMO). |

| Electronegativity | χ | Describes the tendency to attract electrons (χ ≈ (IP + EA)/2). |

| Chemical Hardness | η | Measures resistance to change in electron distribution (η ≈ (IP - EA)/2). |

Molecular Docking Studies on Ligand-Target Interactions for Mechanistic Insight

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the mechanism of action at a molecular level. nih.gov Piperidine derivatives are known to interact with a wide range of biological targets, including sigma receptors and various enzymes. nih.govuniba.it

A docking study of this compound would involve placing the molecule into the active site of a target protein and scoring the different poses based on binding affinity or energy. The results would highlight key intermolecular interactions, such as:

Hydrogen Bonding: The nitrogen atom of the piperidine ring and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aliphatic carbon atoms of the piperidine ring and the propargyl group can form van der Waals and hydrophobic contacts with nonpolar residues in the binding pocket.

π-Cation Interactions: If the piperidine nitrogen is protonated, it can form favorable electrostatic interactions with aromatic residues like tryptophan or tyrosine. nih.gov

π-Alkyl Interactions: The propargyl group's triple bond can interact with aromatic side chains of the protein.

These studies are instrumental in rational drug design, helping to explain the structure-activity relationship (SAR) of a series of compounds and guiding the synthesis of more potent and selective analogs. researchgate.net

Table 2: Hypothetical Molecular Docking Results Summary

| Parameter | Description | Predicted Role for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target protein. | A lower value indicates a more stable complex and higher affinity. |

| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. | Would identify key residues for hydrogen bonding (e.g., Asp, Glu, Ser) and hydrophobic interactions (e.g., Leu, Val, Phe). |

| Hydrogen Bonds | The number and type of hydrogen bonds formed. | The piperidine nitrogen and methoxy oxygen are potential H-bond acceptors. |

Conformational Analysis and Molecular Dynamics Simulations to Understand Molecular Flexibility

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. chemistrysteps.com

For this compound, the piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. nih.gov The substituents—the 4-methoxy group and the 1-propargyl group—can occupy either axial or equatorial positions. Computational studies on similar 4-substituted piperidines show that the equatorial position is generally favored for bulky groups to avoid unfavorable 1,3-diaxial interactions. nih.gov The conformational preference can, however, be influenced by electrostatic interactions within the molecule. nih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's flexibility. By simulating the movement of atoms over time in a solvated environment, MD can reveal how the molecule behaves in a more biologically relevant context. researchgate.net These simulations can map the conformational landscape, identify the most stable conformers, and analyze the flexibility of the N-propargyl side chain, which can be crucial for its ability to adapt to the shape of a receptor binding site.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how molecules pack together in the solid state.

For a hypothetical crystal structure of this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. iucr.org

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | > 60% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces are dominant. nih.goviucr.org |

| C···H / H···C | 15 - 25% | Highlights the importance of contacts between carbon and hydrogen atoms in the crystal packing. iucr.org |

| O···H / H···O | 5 - 15% | Quantifies the contribution of hydrogen bonds involving the methoxy oxygen, indicating their role in directing the crystal structure. iucr.org |

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules and for exploring the chemical space of a particular molecular scaffold. tandfonline.comrsc.org

To build a QSAR model for a series of related piperidine analogs, a set of molecular descriptors is required for each compound. These descriptors can be calculated from the 2D or 3D structure of the molecule. Quantum chemical descriptors, derived from methods like DFT (as discussed in section 5.1), provide highly informative, physics-based parameters. Other important descriptors include physicochemical properties that define a molecule's position in chemical space.

The piperidine scaffold is a key component in "3D fragments" used in fragment-based drug discovery, where exploring non-flat molecular shapes is crucial. rsc.orgrsc.org The properties of this compound would be calculated and used alongside those of other analogs to build a predictive QSAR model.

Table 4: Key Molecular Descriptors for Chemical Space Exploration

| Descriptor | Abbreviation | Definition | Predicted Value/Significance |

|---|---|---|---|

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | A fundamental property influencing absorption and distribution. |

| Partition Coefficient | LogP | The logarithm of the ratio of the concentrations of a solute in two immiscible phases (typically octanol (B41247) and water). | Indicates the lipophilicity (fat-solubility) of the molecule. |

| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | nRotB | The count of bonds that allow free rotation, indicating molecular flexibility. | Influences conformational adaptability and binding entropy. |

By analyzing these descriptors across a library of compounds, QSAR models can identify which structural features are most important for a desired biological effect, thereby guiding the optimization of lead compounds. researchgate.netresearchgate.net

Role and Applications of 4 Methoxy 1 Prop 2 Yn 1 Yl Piperidine in Academic Chemical Research

Fundamental Building Block in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) moiety is a prolific scaffold found in numerous bioactive natural products and marketed pharmaceuticals. kcl.ac.uk Consequently, synthetic piperidines like 4-Methoxy-1-(prop-2-yn-1-yl)piperidine are valuable as foundational building blocks for creating more complex and structurally diverse molecules. The true synthetic utility of this compound lies in the strategic placement of its functional groups.

The secondary amine of the piperidine ring is protected and functionalized with the propargyl group, which introduces a reactive alkyne "handle." This alkyne is readily employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific covalent linking of the piperidine scaffold to other molecular fragments that have been functionalized with an azide (B81097) group. This modular approach is highly advantageous for building large libraries of compounds for screening purposes and for the convergent synthesis of complex target molecules. nih.gov The methoxy (B1213986) group at the 4-position of the piperidine ring modifies the scaffold's polarity and conformational properties, which can be crucial for tuning the physicochemical and pharmacological profiles of the final products. nih.gov

Precursor for Multi-Target Directed Ligands (MTDLs) in Chemical Biology

The multifactorial nature of complex pathologies, such as Alzheimer's disease, has driven a shift from the "one drug-one target" paradigm towards the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously. nih.govnih.gov this compound serves as an excellent precursor for such molecules due to its inherent structural motifs.

The design of MTDLs often involves the hybridization of known pharmacophores for different biological targets into a single molecule. The piperidine-propargyl scaffold is particularly well-suited for this strategy.

Piperidine Core: The piperidine ring is a key structural element in many established drugs, including acetylcholinesterase (AChE) inhibitors like Donepezil. kcl.ac.uknih.gov Incorporating this scaffold can confer affinity for cholinergic targets.

Propargyl Group: The N-propargylamino moiety is a recognized pharmacophore for the irreversible inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov

Linker and Additional Pharmacophores: The alkyne of the propargyl group can be used to attach other pharmacophoric elements via click chemistry, allowing for the rational design of molecules that can interact with additional targets, such as β-amyloid aggregation or serotonin (B10506) receptors. nih.govresearchgate.net

The core principle is to use the this compound scaffold as a central hub from which different functionalities can be extended to engage multiple disease-relevant targets. The length and nature of any linkers used, as well as the specific pharmacophores chosen, are critical design elements that are optimized to achieve a balanced activity profile. nih.gov

Derivatives built upon the piperidine-propargyl scaffold have been synthesized and evaluated for their ability to inhibit key enzymes implicated in neurodegeneration. mdpi.com Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters, and their inhibition can be therapeutically beneficial. nih.govnih.gov Similarly, cholinesterases (AChE and BuChE) hydrolyze the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing Alzheimer's disease. acgpubs.orgnih.gov

Research on compounds structurally related to this compound demonstrates the potential for dual enzyme inhibition. For instance, molecules combining a piperidine core with an N-propargyl group have shown potent and selective inhibition of MAO-B, while also displaying inhibitory activity against butyrylcholinesterase (BuChE). mdpi.com

Table 1: Inhibitory Activities of Representative Piperidine-Based Compounds on Cholinesterases and MAO Isoforms This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the scaffold.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | Selective for AChE |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | Dual Inhibitor |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | 0.203 | SI for MAO-B = 19.04 |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-A | 3.857 | |

| 4-(4-Methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine | BuChE | 9.07 | Dual Inhibitor |

| 4-(4-Methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine | MAO-B | 1.10 |

Data sourced from related studies for illustrative purposes. mdpi.comnih.govacgpubs.org

Component in the Development of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic modality. fluorochem.co.uk Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov Molecular glues are smaller molecules that induce this interaction without the distinct bifunctional structure. nih.govsygnaturediscovery.com The unique structure of this compound makes it a useful component in the construction of PROTACs.

A PROTAC molecule consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov The linker is not merely a spacer; its length, rigidity, and composition are critical for the efficacy of the PROTAC. nih.gov

The alkyne functionality in this compound is ideal for incorporation into PROTAC linkers. nih.gov The most common synthetic strategy involves the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to form a stable triazole ring. nih.gov This reaction allows for the modular and highly efficient assembly of PROTACs. A typical strategy would involve:

Synthesizing a POI ligand functionalized with an azide.

Synthesizing an E3 ligase ligand functionalized with an azide.

Using a bifunctional linker precursor. Alternatively, a building block like this compound can be used to initiate the linker synthesis. Its alkyne can react with an azide-modified E3 ligase ligand (or POI ligand), and the piperidine scaffold itself can be further elaborated to connect to the other half of the chimera. musechem.com

The piperidine ring within the linker can impart a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation suitable for forming a stable ternary complex (POI-PROTAC-E3 ligase). nih.govmusechem.com

The successful function of a PROTAC depends on its ability to effectively bring together the target protein and an E3 ligase. nih.gov The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govdundee.ac.uk

A scaffold derived from this compound serves as the covalent bridge that connects the E3 ligase recruiting ligand (e.g., pomalidomide (B1683931) for CRBN, or a hydroxyproline-based ligand for VHL) to the target protein binding module (often a known inhibitor of the target). nih.govresearchgate.net The synthesis is a modular process where the pre-formed ligands are coupled via the linker. The alkyne of the propargyl group provides a reliable chemical handle for this conjugation, ensuring the precise and stable integration of the two critical binding modules.

Table 2: Conceptual Framework of a PROTAC Utilizing the Piperidine-Propargyl Scaffold

| PROTAC Component | Function | Example Moiety | Role of this compound |

| Target Protein Binding Module (Warhead) | Binds to the Protein of Interest (POI) | Kinase Inhibitor, BRD4 Ligand (e.g., JQ1) | Connects to this module via the linker. |

| Linker | Connects the two binding modules and dictates spatial orientation | PEG chains, Alkyl chains, Heterocycles | The piperidine-propargyl unit can form part of the linker, providing rigidity and a reactive handle (alkyne). |

| E3 Ligase Recruiter (Anchor) | Binds to an E3 Ubiquitin Ligase | Pomalidomide (for CRBN), VHL Ligand | The alkyne of the propargyl group can be used to "click" onto an azide-modified E3 ligase ligand. |

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

The unique structure of this compound, which combines a biologically relevant piperidine scaffold with a chemically versatile terminal alkyne, makes it a valuable building block for the development of chemical probes. nih.govajchem-a.com These probes are essential tools for interrogating complex biological systems, enabling researchers to elucidate the mechanisms of action of bioactive molecules and explore disease pathways. youtube.com The key to its utility lies in the propargyl group (prop-2-yn-1-yl), which serves as a bioorthogonal handle for "click chemistry". thermofisher.comresearchgate.net

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. thermofisher.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction between an alkyne and an azide to form a stable triazole ring. thermofisher.comresearchgate.net This reaction allows this compound to be covalently linked to a wide array of reporter molecules that have been functionalized with a complementary azide group.

Detailed Research Applications:

Target Identification and Visualization: By attaching an azide-functionalized reporter tag, such as a fluorophore (e.g., Alexa Fluor dyes) or an affinity tag (e.g., biotin), to the alkyne handle of the piperidine compound, researchers can create customized chemical probes. thermofisher.comnih.gov If a molecule based on the 4-methoxypiperidine (B1585072) core has a specific cellular target (such as an enzyme or receptor), the corresponding probe can be introduced to cells or tissues. The probe will bind to its target, and the reporter tag will allow for its visualization via fluorescence microscopy or its isolation and identification through affinity purification techniques followed by mass spectrometry. youtube.comnih.gov

Mechanistic Studies: These probes can be used to study the distribution, localization, and interactions of piperidine-based molecules within a cell. For example, a fluorescently tagged version of a bioactive compound can be tracked in real-time to determine which cellular compartments it accumulates in, providing clues to its mechanism. youtube.com This approach is analogous to studies where alkyne tags are incorporated into molecules like dimethylfumarate to visualize, extract, and identify the proteins they interact with. nih.gov

Activity-Based Protein Profiling (ABPP): In ABPP, a reactive probe is used to covalently label active enzyme families. The this compound scaffold could be incorporated into a structure designed to bind to the active site of a specific enzyme class. The alkyne tag then allows for the subsequent attachment of a reporter group to identify and quantify the active members of that enzyme family in complex biological samples.

The small size of the alkyne tag is advantageous as it generally does not interfere with the parent molecule's biological activity, ensuring that the probe's behavior mimics that of the original compound. thermofisher.com This two-step labeling strategy—metabolic incorporation or binding of the alkyne-tagged molecule followed by click-ligation to a reporter azide—provides a powerful and versatile method for detailed mechanistic biological investigations. thermofisher.com

Exploration in Materials Science and Polymer Chemistry through Click Functionalization

The same click chemistry functionality that makes this compound useful for biological probes also enables its application in materials science and polymer chemistry. nih.gov The terminal alkyne group allows the molecule to be efficiently and covalently attached to polymer backbones or surfaces, creating new functional materials with tailored properties. nih.govresearchgate.net This process of post-polymerization modification is a highly effective strategy for synthesizing advanced polymeric materials under mild conditions. nih.gov

The piperidine ring is a structural motif found in many pharmaceuticals and natural products, suggesting that its incorporation into materials can confer specific chemical or biological properties. nih.govnih.gov By using this compound as a building block, material scientists can graft this functional moiety onto a pre-existing polymer scaffold.

Research and Industrial Context:

Synthesis of Functional Polymers: A common strategy involves the initial synthesis of a polymer with pendant azide groups along its chain. This azide-functionalized polymer can then be reacted with this compound via the CuAAC reaction. nih.gov This approach has been successfully used with various polymer systems, such as poly(2-oxazoline)s, where alkyne-bearing monomers are polymerized and then quantitatively functionalized via click reactions. researchgate.net The result is a new polymer where the 4-methoxypiperidine unit is present at defined points, potentially altering properties like solubility, thermal stability, or biocompatibility. nih.gov

Surface Modification: The surfaces of materials can be modified to control their interaction with the external environment. For instance, a surface (e.g., silicon wafer, glass slide, or nanoparticle) can be treated to introduce azide groups. Subsequent exposure to this compound under click conditions will covalently coat the surface with the piperidine derivative. nih.gov This can be used to create surfaces that resist non-specific protein adsorption (bio-fouling) or that promote specific cell adhesion, depending on the properties conferred by the attached molecule. nih.gov

Development of Bioactive Materials: Given the prevalence of the piperidine scaffold in bioactive agents, materials functionalized with this compound could be explored for applications in drug delivery or as antimicrobial surfaces. nih.gov For example, piperidine-based polymeric films have been investigated for their potential to fight microbial infections and for the controlled release of therapeutics. nih.gov The click functionalization approach provides a modular and efficient route to creating such advanced materials.

The use of click chemistry for these modifications is highly advantageous due to its high yield, specificity, and tolerance of a wide range of other functional groups, eliminating the need for complex protection/deprotection steps. nih.govresearchgate.net

Q & A

Basic: How can researchers optimize the synthesis of 4-methoxy-1-(prop-2-yn-1-yl)piperidine?

Methodological Answer:

The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For propargyl-substituted piperidines (e.g., 1-(prop-2-yn-1-yl)piperidine), alkynylation of the piperidine nitrogen under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . To optimize yields:

- Use anhydrous solvents to avoid side reactions (e.g., hydrolysis).

- Control stoichiometry (e.g., 1.2–1.5 equivalents of propargyl bromide) to minimize byproducts.

- Monitor reaction progress via TLC or HPLC, as incomplete substitution can lead to unreacted starting materials .

For methoxy-substituted derivatives (e.g., 4-methoxy), introduce the methoxy group early via Williamson ether synthesis or protect/deprotect strategies to avoid interference during alkynylation .

Advanced: What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from:

- Structural isomerism : The propargyl group’s position and methoxy orientation can alter target binding. Use X-ray crystallography (via SHELX or WinGX ) to confirm stereochemistry.

- Assay variability : Validate assays using positive controls (e.g., known kinase inhibitors for kinase studies).

- ADME variability : Perform in silico pharmacokinetic modeling (e.g., QSAR with ADMET Predictor ) to predict bioavailability and metabolism. For example, SwissADME can highlight metabolic liabilities (e.g., CYP450 interactions) that may explain inconsistent in vivo results .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the propargyl CH₂ group typically appears at δ 3.5–4.0 ppm, while the methoxy group resonates at δ 3.2–3.4 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities.

- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify residual solvents or byproducts .

Advanced: How can computational modeling guide the design of this compound analogues?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding affinity to targets (e.g., ion channels or kinases). For example, the methoxy group may form hydrogen bonds with Asp residues in voltage-gated channels .

- QSAR Modeling : Build regression models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. A study on phenyl piperidines showed TPSA < 80 Ų correlates with blood-brain barrier penetration .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize stable candidates .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : Propargyl-piperidines are harmful if swallowed (H302). Use fume hoods and PPE (gloves, lab coat, goggles) .

- Storage : Store under nitrogen at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to propargyl group reactivity .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 1-(prop-2-yn-1-yl)piperidine) to estimate acute aquatic toxicity (EC₅₀) .

- In Silico Tools : Use EPI Suite or TEST to predict biodegradation (BIOWIN3) and bioaccumulation (logBCF) .

- Microcosm Studies : Test degradation in soil/water systems spiked with 10–100 ppm of the compound. Monitor via LC-MS/MS over 28 days .

Basic: What synthetic routes yield high-purity this compound?

Methodological Answer:

- Step 1 : Synthesize 4-methoxypiperidine via methoxy protection of 4-hydroxypiperidine (e.g., CH₃I/K₂CO₃ in acetone) .

- Step 2 : Alkylate the piperidine nitrogen with propargyl bromide (1.2 eq) in DMF at 0–5°C to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the product in >85% yield .

Advanced: How does the propargyl group influence the biological activity of 4-methoxy-piperidine derivatives?

Methodological Answer:

- Electrophilic Reactivity : The propargyl group can act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases) .

- Conformational Rigidity : The sp-hybridized carbon restricts rotation, enhancing selectivity for planar binding pockets (e.g., acetylcholinesterase) .

- Metabolic Stability : Propargyl moieties resist oxidative metabolism, improving half-life in vivo compared to allyl or benzyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.